molecular formula C10H10Br2O2 B14163929 2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane CAS No. 36542-72-0

2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane

Cat. No.: B14163929
CAS No.: 36542-72-0
M. Wt: 321.99 g/mol
InChI Key: NXIFLHKNGSUALF-UHFFFAOYSA-N
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Description

2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of oxirane, also known as an epoxide, which is characterized by a three-membered ring containing an oxygen atom. The presence of bromine atoms and a methyl group on the phenoxy ring makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane typically involves the reaction of 2,3-dibromo-4-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.

    Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less substituted phenoxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide, sodium hydroxide, or amines can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while substitution reactions can produce a variety of functionalized phenoxy derivatives.

Scientific Research Applications

2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-methylphenoxy)methyl]oxirane
  • 2-[(4-bromo-2-methylphenoxy)methyl]oxirane
  • 2-[(2-chlorophenoxy)methyl]oxirane

Uniqueness

2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane is unique due to the presence of two bromine atoms and a methyl group on the phenoxy ring. This structural feature imparts distinct reactivity and potential applications compared to other similar compounds. The bromine atoms can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

36542-72-0

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

2-[(2,3-dibromo-4-methylphenoxy)methyl]oxirane

InChI

InChI=1S/C10H10Br2O2/c1-6-2-3-8(10(12)9(6)11)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3

InChI Key

NXIFLHKNGSUALF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2CO2)Br)Br

Origin of Product

United States

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